molecular formula C12H15NO B13529187 1-(Chroman-3-yl)cyclopropan-1-amine

1-(Chroman-3-yl)cyclopropan-1-amine

Cat. No.: B13529187
M. Wt: 189.25 g/mol
InChI Key: XBZRMUSEZGQZRS-UHFFFAOYSA-N
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Description

1-(Chroman-3-yl)cyclopropan-1-amine is a compound that features a cyclopropane ring attached to a chroman moiety The chroman structure is a bicyclic system consisting of a benzene ring fused to a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chroman-3-yl)cyclopropan-1-amine typically involves the cyclopropanation of a chroman derivative. One common method is the reaction of chroman-3-carbaldehyde with diazomethane in the presence of a catalyst such as palladium. This reaction forms the cyclopropane ring attached to the chroman structure .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 1-(Chroman-3-yl)cyclopropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chroman-3-one derivatives, while reduction can produce chroman-3-yl alcohols.

Scientific Research Applications

1-(Chroman-3-yl)cyclopropan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Chroman-3-yl)cyclopropan-1-amine involves its interaction with specific molecular targets. The cyclopropane ring can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The chroman moiety may also contribute to the compound’s biological activity by interacting with cellular components.

Comparison with Similar Compounds

    Chroman-4-one: A related compound with a similar bicyclic structure but different functional groups.

    Cyclopropane derivatives: Compounds with cyclopropane rings attached to various aromatic or aliphatic groups.

Uniqueness: 1-(Chroman-3-yl)cyclopropan-1-amine is unique due to the combination of the chroman and cyclopropane structures. This combination imparts distinct chemical and biological properties that are not observed in other similar compounds. The presence of the amine group also allows for further functionalization and derivatization, making it a versatile compound for various applications .

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

1-(3,4-dihydro-2H-chromen-3-yl)cyclopropan-1-amine

InChI

InChI=1S/C12H15NO/c13-12(5-6-12)10-7-9-3-1-2-4-11(9)14-8-10/h1-4,10H,5-8,13H2

InChI Key

XBZRMUSEZGQZRS-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2CC3=CC=CC=C3OC2)N

Origin of Product

United States

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